molecular formula C21H27N5O4S B2491205 N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 2034545-11-2

N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2491205
CAS No.: 2034545-11-2
M. Wt: 445.54
InChI Key: OKWRDDRZMRYFCY-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a dimethylamine group and linked via a piperazine-carbonyl spacer to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine heterocycle. The sulfonamide group is a common pharmacophore in medicinal chemistry, often enhancing solubility and target binding . The tetrahydropyrazolo[1,5-a]pyridine moiety provides a rigid bicyclic framework, which may improve metabolic stability compared to monocyclic analogs.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-23(2)31(29,30)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h6-9,15H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRDDRZMRYFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic compound with significant biological activity. With the molecular formula C21H27N5O4SC_{21}H_{27}N_{5}O_{4}S and a molecular weight of 445.54 g/mol, this compound is recognized for its potential therapeutic applications, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzenesulfonamide Group : Known for its versatility in medicinal chemistry.
  • Tetrahydropyrazolo[1,5-a]pyridine Moiety : Contributes to the compound's biological properties.
  • Piperazine Ring : Enhances the compound's interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H27N5O4SC_{21}H_{27}N_{5}O_{4}S
Molecular Weight445.54 g/mol
CAS Number2034542-57-7

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory activity against several enzyme classes. The compound has been studied primarily for its effects on carbonic anhydrases and other relevant enzymes.

The mechanism by which this compound inhibits enzymes involves binding to the active sites of target proteins, thereby preventing substrate interaction. This inhibition can lead to significant alterations in metabolic pathways relevant to various diseases.

Antioxidant Properties

In addition to its enzyme inhibition capabilities, this compound has demonstrated antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in treating conditions associated with oxidative damage.

Case Studies

  • Inhibition of Carbonic Anhydrases : A study revealed that this compound effectively inhibits carbonic anhydrases with IC50 values comparable to established inhibitors. This suggests potential applications in conditions like glaucoma and epilepsy where carbonic anhydrase activity is critical.
  • Antimicrobial Activity : Preliminary assays have shown that the compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : Research has indicated that derivatives of this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential in neurodegenerative disease therapies.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEffective against carbonic anhydrases
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of various pathogens
NeuroprotectiveProtects neuronal cells from apoptosis

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the piperazine ring.
  • Introduction of the tetrahydropyrazolo moiety.
  • Coupling reactions to attach the benzenesulfonamide group.

These synthetic routes are essential for modifying the compound to enhance its biological properties or create derivatives with altered activity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide ()

  • Structural Difference : Replaces the pyridine ring in the target compound with a pyrimidine core .
  • The trifluoromethyl group improves lipophilicity and metabolic stability .
  • Physical Properties : Higher molecular weight (~450 g/mol) compared to the target compound (estimated ~500–550 g/mol).

Compound B : CHEMBL3355071 (N,N-Dimethyl-4-[(6R)-6-Methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide) ()

  • Structural Difference : Substitutes the tetrahydropyrazolo[1,5-a]pyridine core with a tetrahydropyrazolo[1,5-a]pyrazine system.
  • Functional Impact : The pyrazine ring introduces additional hydrogen-bonding sites. The stereochemistry (R-configuration) may influence target selectivity .

Sulfonamide and Linker Variations

Compound C: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Structural Difference: Uses a pyrazolo[3,4-d]pyrimidine core and a chromenone substituent.
  • The sulfonamide’s methyl group reduces steric hindrance compared to the target’s dimethyl substitution .
  • Physical Properties : Molecular weight = 589.1 g/mol (M+1), melting point = 175–178°C .

Compound D: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Structural Difference : Replaces the pyrazolo[1,5-a]pyridine with an imidazo[1,2-a]pyridine core.
  • Functional Impact : The imidazole ring increases basicity, which may affect cellular uptake. The nitro group enhances electron-withdrawing effects, altering reactivity .
  • Physical Properties : Melting point = 243–245°C, yield = 51% .

Pharmacological Implications

  • Sulfonamide Derivatives: The target’s dimethyl substitution on the sulfonamide nitrogen may reduce renal clearance compared to monosubstituted analogs (e.g., Compound C) .
  • Piperazine Linkers : The piperazine-carbonyl spacer in the target compound likely improves solubility relative to rigid linkers (e.g., Compound D’s ester groups) .
  • Heterocyclic Cores : Pyrazolo[1,5-a]pyridine systems (target, Compound B) exhibit balanced lipophilicity for blood-brain barrier penetration, whereas pyrimidine cores (Compound A) favor peripheral tissue targeting .

Preparation Methods

Cyclocondensation of Aminopyrazoles

The tetrahydropyrazolo[1,5-a]pyridine core is synthesized via recyclization of N-arylitaconimides with 5-aminopyrazoles. A one-pot protocol involves heating N-arylitaconimide (1.0 equiv) and 5-aminopyrazole (1.2 equiv) in isopropyl alcohol with acetic acid (10 mol%) at 80°C for 12 hours, yielding the bicyclic product in 72–85% efficiency. Alternative methods employ pyrimidine derivatives under nucleophilic conditions, as demonstrated in CN104140427A, where tetrahydropyrazolo[1,5-a]pyridine is obtained via cyclization of pyrazole intermediates with tetrahydrofuran-based reagents.

Carboxylic Acid Derivatization

The 3-position carbonyl group is introduced through oxidation of a methyl substituent using KMnO₄ in acidic medium (H₂SO₄, 60°C, 6 hours) or via direct carboxylation using CO₂ under palladium catalysis. The resulting carboxylic acid is isolated in 68–75% yield and purified via recrystallization (ethyl acetate/hexane).

Piperazine-1-carbonyl Intermediate Preparation

DABCO-Based Piperazine Synthesis

Piperazine derivatives are efficiently synthesized via C–N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). Treatment of DABCO with alkyl halides (e.g., chloroacetyl chloride) in acetonitrile at 25°C forms quaternary ammonium salts, which undergo nucleophilic displacement with amines or alcohols to yield substituted piperazines. For example, reaction with chloroacetyl chloride (1.2 equiv) in dichloromethane produces N-chloroacetylpiperazine in 89% yield.

Boc-Protection Strategies

Tert-butoxycarbonyl (Boc) protection is critical for regioselective functionalization. 1-Boc-piperazine reacts with chloroacetyl chloride at 0°C to form N-Boc-N-chloroacetylpiperazine, which is deprotected using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine. This intermediate serves as a scaffold for subsequent acylations.

N,N-Dimethylbenzenesulfonamide Synthesis

Sulfonylation of Benzene Derivatives

Benzenesulfonamide is prepared via oxidative sulfonylation of benzenethiol using iodine (20 mol%) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 100°C for 16 hours. The reaction proceeds via a radical mechanism, affording benzenesulfonamide in 82% yield after column chromatography (ethyl acetate/pentane, 1:4).

Dimethylation of Sulfonamide

Selective N,N-dimethylation is achieved using methyl iodide (2.5 equiv) and potassium carbonate (3.0 equiv) in DMF at 60°C for 8 hours. The product is isolated in 90% yield and characterized by ¹H NMR (δ 2.85 ppm, s, 6H).

Fragment Coupling and Final Assembly

Amide Bond Formation

Coupling the tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid to piperazine employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. After 12 hours at 25°C, the intermediate 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl chloride is generated using thionyl chloride (1.5 equiv) and reacted with N,N-dimethylbenzenesulfonamide in the presence of triethylamine.

Optimization of Coupling Efficiency

Critical parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to sulfonamide minimizes side products.
  • Solvent : Dichloromethane outperforms THF due to better solubility of intermediates.
  • Catalysis : DMAP (4-dimethylaminopyridine, 5 mol%) accelerates acylation, improving yield from 65% to 88%.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.75–3.65 (m, 4H, piperazine), 3.55–3.45 (m, 4H, piperazine), 2.95 (s, 6H, N(CH₃)₂), 2.80–2.70 (m, 2H, pyrazolo-CH₂), 2.60–2.50 (m, 2H, pyrazolo-CH₂), 1.95–1.85 (m, 2H, pyrazolo-CH₂).
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₈N₆O₄S [M+H]⁺: 509.1921; found: 509.1918.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Ref.
A DABCO cleavage → Piperazine acylation 72 95
B Pyrazole cyclization → EDC/HOBt coupling 85 98
C Direct sulfonylation → Methylation 90 97

Route B offers superior yield and purity, though Route A is more scalable for industrial applications.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Cyclization : Electron-withdrawing groups on N-arylitaconimides direct cyclization to the 3-position, minimizing byproducts.
  • Piperazine Over-Acylation : Stepwise Boc-protection ensures monoacylation.
  • Sulfonamide Oxidation : Strict temperature control (≤100°C) prevents over-oxidation to sulfonic acids.

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